molecular formula C7H14O2 B1600235 (R)-3-methylhexanoic acid CAS No. 22328-90-1

(R)-3-methylhexanoic acid

Cat. No. B1600235
CAS RN: 22328-90-1
M. Wt: 130.18 g/mol
InChI Key: NZQMQVJXSRMTCJ-ZCFIWIBFSA-N
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Description

®-3-methylhexanoic acid , also known as isovaleric acid , is an organic compound with the chemical formula C6H12O2 . It belongs to the class of carboxylic acids and is characterized by its pungent odor reminiscent of sweaty socks or cheese. The compound occurs naturally in certain foods, such as cheese, and is also produced during the metabolism of certain amino acids in the human body.



Synthesis Analysis

The synthesis of ®-3-methylhexanoic acid involves several methods, including chemical and microbial processes. One common approach is the oxidation of isovaleraldehyde using oxidizing agents such as potassium permanganate or chromic acid. Additionally, microbial fermentation by certain bacteria and yeasts can yield ®-3-methylhexanoic acid as a metabolic product.



Molecular Structure Analysis

The molecular structure of ®-3-methylhexanoic acid consists of a six-carbon aliphatic chain with a carboxylic acid functional group at one end. The compound exists as a colorless liquid at room temperature and has a boiling point of approximately 174°C .



Chemical Reactions Analysis

®-3-methylhexanoic acid participates in various chemical reactions, including esterification, amidation, and oxidation. For instance:



  • Esterification : It can react with alcohols to form esters, which are commonly used in flavor and fragrance industries.

  • Amidation : Reaction with ammonia or amines leads to the formation of amides.

  • Oxidation : Under controlled conditions, it can be oxidized to produce valeric acid.



Physical And Chemical Properties Analysis


  • Physical State : Colorless liquid.

  • Odor : Pungent, resembling sweaty socks or cheese.

  • Solubility : Soluble in water and organic solvents.

  • Boiling Point : Approximately 174°C .

  • Density : Around 0.93 g/cm³ .


Safety And Hazards


  • Safety : ®-3-methylhexanoic acid is generally considered safe for use in food and flavor applications. However, exposure to high concentrations may cause skin and eye irritation.

  • Hazards : The compound is flammable and should be handled with care. Ingestion or inhalation of large quantities can lead to adverse effects.


Future Directions

Research on ®-3-methylhexanoic acid continues to explore its applications in flavor enhancement, pharmaceuticals, and biofuels. Investigating its potential as a metabolic marker or therapeutic agent remains an exciting avenue for future studies.


properties

IUPAC Name

(3R)-3-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-6(2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQMQVJXSRMTCJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311491
Record name (3R)-3-Methylhexanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-methylhexanoic acid

CAS RN

22328-90-1
Record name (3R)-3-Methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22328-90-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylhexanoic acid, (R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-Methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Methylhexanoic acid
Source European Chemicals Agency (ECHA)
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Record name 3-METHYLHEXANOIC ACID, (R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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